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Compound of Interest

Compound Name:
2-(4-Amino-1-benzylpiperidin-4-

yl)acetic acid

CAS No.: 1023471-40-0

Cat. No.: B2790089

Get Quote

Executive Summary
The N-benzyl piperidine scaffold represents a privileged structure in medicinal chemistry, most

notably recognized as the pharmacophore of Donepezil, the frontline therapy for Alzheimer’s

disease (AD). Beyond acetylcholinesterase (AChE) inhibition, this moiety exhibits a

promiscuous yet tunable biological profile, showing significant affinity for Sigma-1 receptors (

R), monoamine transporters, and viral fusion proteins.

This technical guide analyzes the structural determinants of these activities, provides validated

experimental protocols for their assessment, and synthesizes recent data on Multi-Target

Directed Ligands (MTDLs). It is designed for medicinal chemists and pharmacologists seeking

to leverage this scaffold for neuroprotective and antiviral drug discovery.

Pharmacophore Analysis & Binding Mechanisms
The Donepezil Paradigm: Dual Binding at AChE
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The potency of N-benzyl piperidine derivatives stems from their ability to span the active site

gorge of AChE.[1] Unlike simple competitive inhibitors, these derivatives act as dual-binding

site ligands.

Catalytic Anionic Site (CAS): The N-benzyl moiety penetrates deep into the gorge.[2] The

phenyl ring engages in

-

stacking interactions with Trp84, while the protonated piperidine nitrogen forms a cation-

interaction with Phe330.

Peripheral Anionic Site (PAS): Substituents on the piperidine nitrogen (or linked moieties like

the indanone in Donepezil) extend to the gorge entrance, interacting with Trp279 (or Trp286

in mouse AChE). This PAS interaction is critical for inhibiting AChE-induced amyloid-

(A

) aggregation.

Sigma-1 Receptor Modulation
N-benzyl piperidines function as high-affinity ligands for the

R, an intracellular chaperone protein localized at the Mitochondria-Associated Membrane
(MAM).

Mechanism: Ligand binding releases

R from BiP (Binding immunoglobulin Protein), allowing it to chaperone IP3R3 (stabilizing Ca

flux to mitochondria) and IRE1

(modulating the Unfolded Protein Response).

Therapeutic Implication: This activity provides neuroprotection by preventing mitochondrial

dysfunction and ER stress, offering a disease-modifying mechanism distinct from

symptomatic AChE inhibition.
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Caption: Figure 1. Sigma-1 Receptor signaling pathway at the Mitochondria-Associated

Membrane (MAM).[3][4][5] Ligand binding triggers chaperone activity, enhancing mitochondrial

bioenergetics and reducing ER stress.[4]

Experimental Methodologies
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Chemical Synthesis: Reductive Amination
The most robust route to N-benzyl piperidines is the reductive amination of a piperidine

derivative with a benzaldehyde.

Protocol:

Reagents: Substituted benzaldehyde (1.0 eq), Piperidine derivative (1.0 eq), Sodium

Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Dichloroethane).

Procedure:

Dissolve amine and aldehyde in DCE. Add catalytic AcOH.[2] Stir for 30 min to form the

iminium ion.

Add STAB in one portion.[2] Stir at RT for 12-24h under N

.

Quench: Add sat. NaHCO

. Extract with DCM.

Purification: Flash chromatography (Hexane/EtOAc).
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Caption: Figure 2. Standard reductive amination workflow for N-benzyl piperidine synthesis.

In Vitro Activity Assay: Ellman’s Method
To validate AChE inhibitory activity, the modified Ellman’s assay is the gold standard.

Protocol:
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Buffer: 0.1 M Phosphate buffer (pH 8.0).

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Enzyme: Electric eel or recombinant human AChE (0.02 U/mL).

Procedure:

Incubate Enzyme + Test Compound + Buffer for 20 min at 25°C.

Add DTNB and ATCh.

Measurement: Monitor absorbance at 412 nm for 5 min. The yellow color results from the

reaction of thiocholine (hydrolysis product) with DTNB.[2][6]

Analysis: Calculate % Inhibition =

.

Biological Activity Profile & Data Summary
Recent medicinal chemistry efforts have focused on Multi-Target Directed Ligands (MTDLs),

combining the N-benzyl piperidine scaffold with other pharmacophores (e.g., propargylamines

for MAO-B inhibition or hydroxamic acids for HDAC inhibition).

Table 1: Comparative IC

Profile of Key Derivatives
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Compound
Target 1 (IC

)

Target 2 (IC

)

Mechanism/No
tes

Ref

Donepezil AChE: 5.7 nM R: 14.6 nM

Dual CAS/PAS

binder; High

affinity

agonist.

[1, 2]

Compound d5 AChE: 6.89 µM HDAC1: 0.17 µM

MTDL designed

for AD; HDAC

inhibition

promotes

neuroplasticity.

[3]

Compound 3a AChE: 65 nM MAO-B: 72 nM

Dual inhibitor;

Piperazine/Morp

holine hybrid.[2]

[4]

Compound 18 AChE: 48 nM R: 3.9 nM

N-(1-

benzylpiperidin-

4-

yl)phenylacetami

de derivative.

[5]

Structure-Activity Relationship (SAR) Insights
Linker Length: For MTDLs, the linker between the benzyl piperidine and the second

pharmacophore is critical.[2] A chain length of 2-4 carbons is optimal to allow simultaneous

binding to the CAS and PAS of AChE.

Benzyl Substituents: Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring often

enhance metabolic stability and can improve

R affinity by influencing the electrostatic potential of the aromatic ring.

Piperidine Nitrogen: Must remain basic (protonatable at physiological pH) to form the cation-

interaction with Phe330 in the AChE gorge.[2]
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Future Outlook
The N-benzyl piperidine scaffold is evolving beyond simple reversible inhibition.[2]

Covalent Inhibitors: Introduction of electrophilic "warheads" (e.g., acrylamides) to the benzyl

ring to target non-catalytic cysteines for prolonged duration of action.

PROTACs: Using the N-benzyl piperidine as the "warhead" to recruit AChE or pathogenic

proteins (like Tau) to E3 ligases for proteasomal degradation.[2]

Antiviral Applications: Recent studies indicate N-benzyl-4,4-disubstituted piperidines inhibit

Influenza A virus fusion and show promise against SARS-CoV-2 by targeting the Nsp15

endoribonuclease, expanding the utility of this scaffold beyond neuroscience [6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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